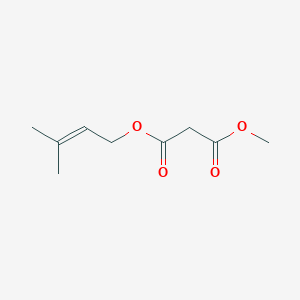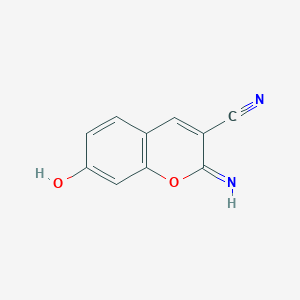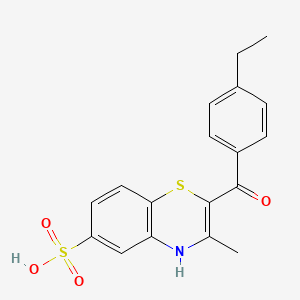![molecular formula C12H16N2O B14241259 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one CAS No. 405145-29-1](/img/structure/B14241259.png)
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one is a chemical compound that belongs to the class of tetrahydropyrimidinones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one can be achieved through stereoselective methods. One common approach involves the cyclization of unsaturated acyclic amides or ureas. For example, the intramolecular cyclization of urea derivatives with multiple bonds can lead to the formation of tetrahydropyrimidinones . Another method involves the reaction of sodium [1-(3,3-diethoxypropyl)ureido]methanesulfonates with various C-nucleophiles in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of enzymes like HIV protease and dihydroorotase.
Medicine: It is being investigated for its antimicrobial, antioxidant, and anticoagulant activities.
Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit the function of tubulin and norepinephrine, which are crucial for cell division and neurotransmission, respectively . The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
Dihydropyrimidin-2(1H)-one: Another related compound known for its medicinal properties.
Uniqueness
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The presence of the phenylethyl group also contributes to its distinct properties compared to other tetrahydropyrimidinones .
Propriétés
Numéro CAS |
405145-29-1 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-[(1R)-1-phenylethyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10(11-6-3-2-4-7-11)14-9-5-8-13-12(14)15/h2-4,6-7,10H,5,8-9H2,1H3,(H,13,15)/t10-/m1/s1 |
Clé InChI |
OCSXATDVESXLJQ-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CCCNC2=O |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)

![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
